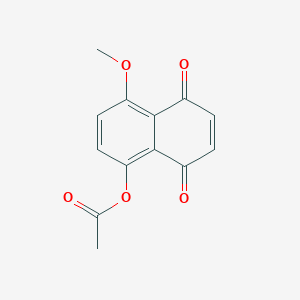
5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and a trimethylsilyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a lactam.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs .
Scientific Research Applications
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the benzyl and trimethylsilyl groups.
3-Benzylpyrrolidin-2-one: Lacks the trimethylsilyl group.
3-(Trimethylsilyl)pyrrolidin-2-one: Lacks the benzyl group.
Uniqueness
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one is unique due to the presence of both benzyl and trimethylsilyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile scaffold in medicinal chemistry and other applications .
Properties
CAS No. |
97562-06-6 |
|---|---|
Molecular Formula |
C14H21NOSi |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
5-benzyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C14H21NOSi/c1-17(2,3)13-10-12(15-14(13)16)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,15,16) |
InChI Key |
MPSOETBNMMLLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC(NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




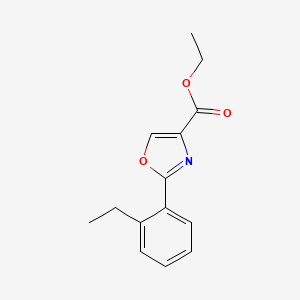
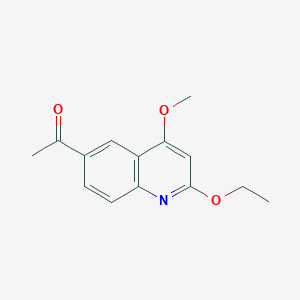
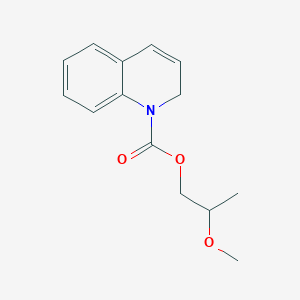
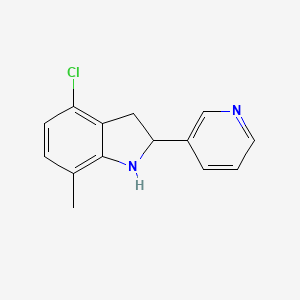


![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
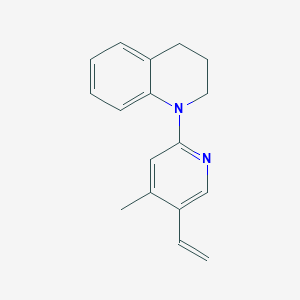
![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)
